1-Chloroisoquinoline-3-carboxamide chemical properties
1-Chloroisoquinoline-3-carboxamide chemical properties
Chemical Properties, Synthetic Architecture, and Medicinal Utility
Executive Summary
1-Chloroisoquinoline-3-carboxamide (CAS 1152888-86-2) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] Distinguished by its bifunctional electrophilicity , this molecule features a highly reactive C1-chlorine atom activated by the ring nitrogen (enabling SNAr and metal-catalyzed cross-couplings) and a C3-carboxamide motif that serves as a stable hydrogen-bonding pharmacophore.[1] This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this compound as a "synthetic pivot" for generating isoquinoline-based therapeutic libraries.[1]
Molecular Identity & Physicochemical Profile[1][2][3][4]
This section consolidates the core data required for identification and handling. The compound is generally isolated as an off-white to pale yellow solid.[1]
Datasheet
| Property | Specification |
| IUPAC Name | 1-chloroisoquinoline-3-carboxamide |
| CAS Registry Number | 1152888-86-2 |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| SMILES | NC(=O)c1cc2ccccc2c(Cl)n1 |
| Polar Surface Area (PSA) | ~55 Ų (Predicted) |
| LogP | ~1.8–2.1 (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water.[1] |
| Appearance | Pale yellow to off-white crystalline solid.[1] |
Structural Analysis
The molecule's reactivity is dictated by the isoquinoline nitrogen , which exerts a strong electron-withdrawing effect on the C1 position.
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C1-Chlorine: The bond is polarized.[1] The C1 position is highly electrophilic, behaving more like an acid chloride than an aryl chloride due to the adjacent nitrogen (aza-activation).
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C3-Carboxamide: Acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic attack but activating the C1 position for nucleophilic attack.[1]
Synthetic Architecture
The synthesis of 1-chloroisoquinoline-3-carboxamide typically bypasses direct chlorination of the isoquinoline ring, which is unselective.[1] Instead, it relies on the Rearrangement of N-oxides (Meisenheimer-type) .[1]
Validated Synthetic Route
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Precursor Assembly: Start with isoquinoline-3-carboxamide (or the corresponding ester, followed by ammonolysis).[1]
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N-Oxidation: Treatment with m-CPBA or Urea Hydrogen Peroxide (UHP) yields the N-oxide.[1]
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Deoxygenative Chlorination: The N-oxide reacts with Phosphoryl Chloride (POCl₃).[1] The oxygen attacks the phosphorus, creating a good leaving group, followed by chloride attack at the C1 position and restoration of aromaticity.
Figure 1: The regioselective synthesis of the 1-chloro scaffold via N-oxide activation.
Reactivity & Functionalization Logic
The utility of 1-chloroisoquinoline-3-carboxamide lies in its ability to undergo orthogonal functionalization.[1]
A. Nucleophilic Aromatic Substitution (SNAr)
The C1 position is prime for displacement by nucleophiles.[1]
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Mechanism: Addition-Elimination.[1] The nitrogen stabilizes the Meisenheimer complex.[1]
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Nucleophiles: Primary/secondary amines, alkoxides, and thiols.[1]
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Conditions: Usually requires mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃ or Et₃N).
B. Palladium-Catalyzed Cross-Coupling
The C1-Cl bond is an excellent handle for forming C-C bonds, critical for expanding the carbon skeleton (e.g., introducing the 1-methyl group seen in Roxadustat analogs).[1]
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Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids.[1]
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Sonogashira: Coupling with terminal alkynes.
Figure 2: Divergent reactivity profile. Blue path: SNAr; Red path: Cross-coupling; Yellow path: Side-chain modification.[1]
Case Study: HIF-PH Inhibitor Scaffolds
This molecule is a structural analog to the intermediates used in the synthesis of Roxadustat (FG-4592) . While Roxadustat features a 1-methyl-4-hydroxy substitution pattern, the 1-chloro variant is crucial for:
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SAR Studies: Exploring the effect of C1-substitution on potency.
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Library Generation: The Chlorine allows for the rapid "snap-on" of diverse C1 groups (aryl, heteroaryl) to optimize pharmacokinetic properties (ADME).[1]
Mechanistic Note: In HIF-PH inhibition, the isoquinoline nitrogen and the C3-amide (or carboxylic acid) typically chelate the active site Iron (Fe²⁺) of the prolyl hydroxylase enzyme, mimicking 2-oxoglutarate.
Experimental Protocol: SNAr Displacement
Objective: Synthesis of a 1-amino substituted derivative (General Procedure).
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Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
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Charge: Add 1-chloroisoquinoline-3-carboxamide (1.0 equiv) and anhydrous DMF (0.2 M concentration).
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Base: Add anhydrous K₂CO₃ (2.0 equiv).
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Nucleophile: Add the desired amine (1.2 equiv).[1]
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Reaction: Heat to 80°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (usually 50% EtOAc/Hexanes) or LC-MS.[1]
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Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates.[1]
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If Solid: Filter, wash with water, and dry under vacuum.[1]
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If Oil: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization (EtOH) or Flash Column Chromatography.[1]
Safety & Stability (GHS)
Signal Word: WARNING
| Hazard Class | Statement | Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| STOT-SE | May cause respiratory irritation | H335 |
Handling Protocols:
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Moisture Sensitivity: The C1-Cl bond is relatively stable to ambient moisture but can hydrolyze to the 1-isoquinolinone (isocarbostyril) under strong acidic/basic aqueous conditions at high heat.[1] Store in a cool, dry place.
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when using POCl₃ during synthesis.
References
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PubChem. 1-Chloroisoquinoline Compound Summary. National Library of Medicine.[1] Available at: [Link]
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FibroGen, Inc. Substituted Isoquinoline Derivatives and Methods of Use (Roxadustat Patents).[1] World Intellectual Property Organization.[1] (Referenced for scaffold utility context).
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ScienceDirect. Nucleophilic substitution of 1-chloroisoquinolines.[1] Tetrahedron Letters.[1] (General reactivity reference).
